molecular formula C9H8F2O2 B1426933 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270583-11-3

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1426933
CAS RN: 1270583-11-3
M. Wt: 186.15 g/mol
InChI Key: YIYJSJWWXNXVNN-UHFFFAOYSA-N
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Description

“6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the CAS Number 1270583-11-3 . Its IUPAC name is 6,8-difluorochroman-4-ol . The molecular weight of this compound is 186.16 .


Molecular Structure Analysis

The InChI code for “6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is 1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its predicted density is 1.402±0.06 g/cm3 , and its predicted boiling point is 240.2±40.0 °C .

Scientific Research Applications

Chemical Synthesis and Derivative Studies

Benzopyran derivatives, including those related to 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, have been synthesized for various studies. For instance, the preparation of isobenzofuran-l(3h)-ones through the decarbonylation of 1h-2-benzopyran-l, 3(4h)-diones showcases the versatility of benzopyran derivatives in chemical synthesis, where the difluoro anhydride reacts to give a difluoro lactone, indicating potential for creating structurally diverse compounds (Quinn & Rae, 1981).

Pharmacological Potential

Research has explored benzopyran derivatives for their pharmacological activities, such as selective coronary vasodilatory effects without potent hypotensive and tachycardiac effects, indicating their potential in developing cardiovascular therapeutics. For example, derivatives modified at positions 2, 4, and 6 in the benzopyran ring showed a selective effect on coronary blood flow in anesthetized dogs, suggesting their use in managing cardiovascular conditions (Cho et al., 1996).

Natural Product Derivatives

Benzopyran derivatives have also been isolated from natural sources such as mangrove endophytic fungi, displaying various biological activities. For example, new benzopyran derivatives, including those with methoxy and methyl substitutions, have been identified, highlighting the chemical diversity and potential bioactivity of compounds within this class (Yang et al., 2020).

Novel Synthetic Methodologies

Advancements in synthetic methodologies for benzopyran derivatives have been reported, such as palladium-catalyzed reactions allowing for substitutions at the 3-position of 3,4-dihydro-2H-1-benzopyrans, which could be applied to synthesize various fluorinated derivatives including potentially the 6,8-difluoro variant (Usse et al., 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJSJWWXNXVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

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